

# Application Notes and Protocols for Seahorse XF Assay with AZD7545 Treatment

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## Compound of Interest

Compound Name: AZD7545  
Cat. No.: B15615159

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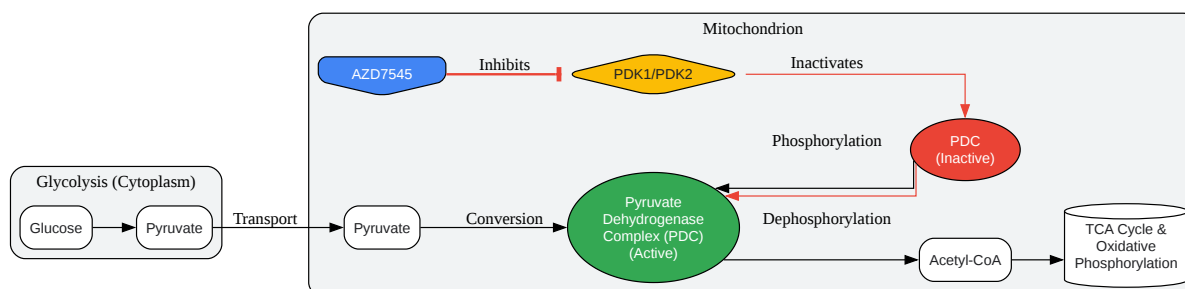
Audience: Researchers, scientists, and drug development professionals.

## Introduction:

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. It simultaneously measures the two major energy-producing pathways: mitochondrial respiration, indicated by the oxygen consumption rate (OCR), and glycolysis, indicated by the extracellular acidification rate (ECAR).<sup>[1]</sup> This allows for a detailed understanding of cellular function and responses to various stimuli. **AZD7545** is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), specifically targeting the PDK1 and PDK2 isoforms.<sup>[2][3][4]</sup> By inhibiting PDK, **AZD7545** prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).<sup>[2][5]</sup> This leads to an increased conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial respiration.<sup>[5]</sup> These application notes provide detailed protocols for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of **AZD7545** on live cells.

## Signaling Pathway of AZD7545 Action

**AZD7545** acts on the Pyruvate Dehydrogenase Complex (PDC), a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.<sup>[2][4]</sup> The activity of PDC is regulated by phosphorylation by Pyruvate Dehydrogenase Kinases (PDKs).<sup>[6]</sup> Phosphorylation inactivates the PDC, shunting pyruvate away from the TCA cycle.<sup>[6]</sup> **AZD7545** inhibits PDK1 and PDK2, preventing this inactivation and thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation.<sup>[2][3][5]</sup>



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**Caption:** Mechanism of **AZD7545** action on the PDC signaling pathway.

## Experimental Protocols

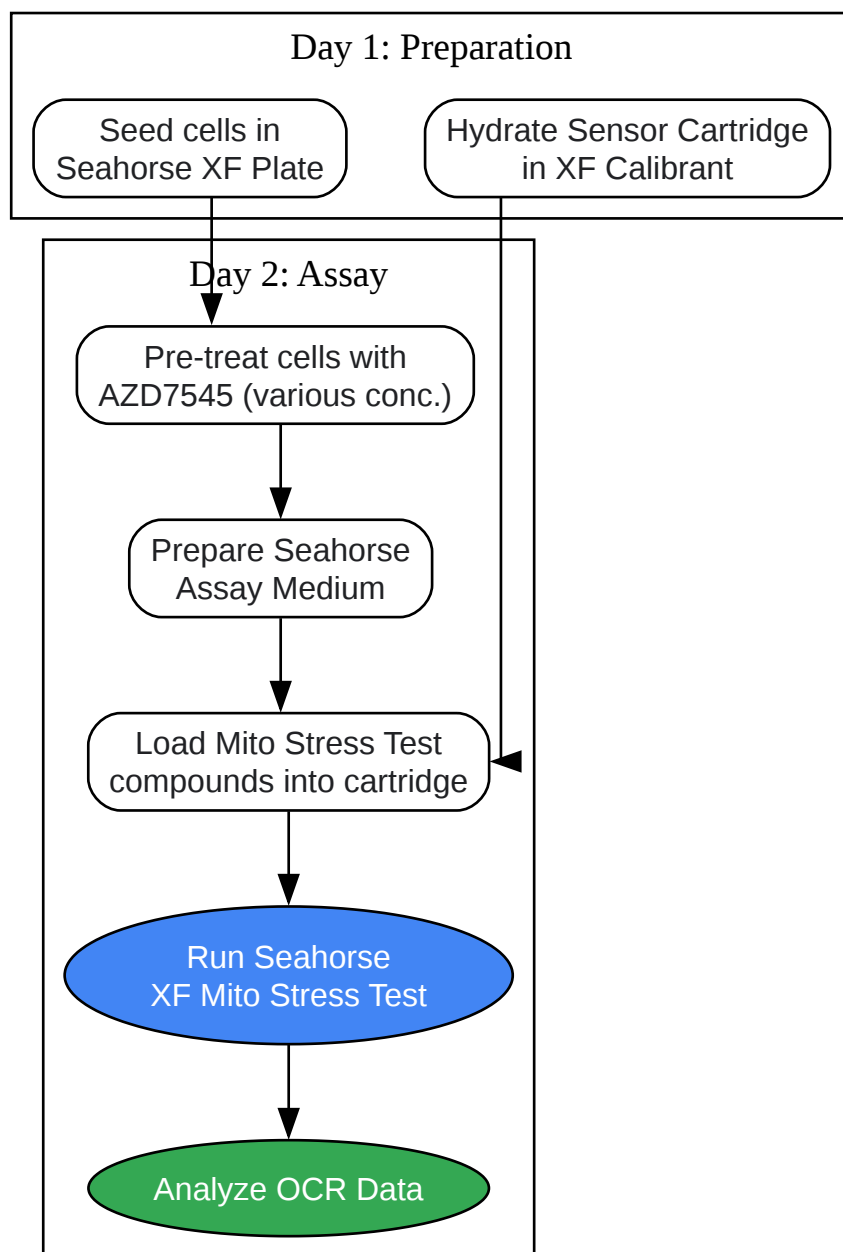
Two key Seahorse XF assays are particularly relevant for studying the effects of **AZD7545**: the Cell Mito Stress Test and the Glycolysis Stress Test.

### I. Seahorse XF Cell Mito Stress Test

This assay assesses mitochondrial function by measuring key parameters of cellular respiration through the sequential injection of mitochondrial respiratory chain modulators.<sup>[7][8]</sup>

#### A. Experimental Workflow

The general workflow involves cell seeding, pre-treatment with **AZD7545**, and then performing the Mito Stress Test.



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**Caption:** Experimental workflow for the Seahorse XF Cell Mito Stress Test with **AZD7545**.

## B. Detailed Protocol

- Cell Seeding (Day 1):
  - Harvest and count cells, ensuring a single-cell suspension.[9]

- Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically  $0.5$  to  $4.0 \times 10^4$  cells per well).[9] Cell density should be optimized to achieve a basal Oxygen Consumption Rate (OCR) within the recommended range for the specific instrument.[10]
- Culture cells overnight in a standard CO<sub>2</sub> incubator at 37°C.[7]
- Sensor Cartridge Hydration (Day 1):
  - Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.[11]
  - Place the sensor cartridge on the utility plate and incubate overnight at 37°C in a non-CO<sub>2</sub> incubator.[11]
- **AZD7545** Treatment (Day 2):
  - Prepare stock solutions of **AZD7545** in a suitable solvent like DMSO.[3]
  - On the day of the assay, treat cells with various concentrations of **AZD7545** (e.g., 10 nM to 1 µM, based on reported IC<sub>50</sub>/EC<sub>50</sub> values) and a vehicle control.[3][12]
  - Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours) in a standard CO<sub>2</sub> incubator.
- Assay Preparation (Day 2):
  - Prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.[13] Adjust the pH to 7.4.[13]
  - Remove the cell culture medium and wash the cells with the pre-warmed assay medium. [14]
  - Add 180 µL of assay medium to each well and incubate the plate in a non-CO<sub>2</sub> incubator at 37°C for 45-60 minutes.[11]
- Compound Loading:

- Prepare 10x stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.[\[1\]](#)
- Load the appropriate volumes into the corresponding injection ports of the hydrated sensor cartridge.[\[1\]](#)
- Seahorse XF Analyzer Run:
  - Calibrate the sensor cartridge in the Seahorse XF Analyzer.[\[15\]](#)
  - Replace the utility plate with the cell plate and run the assay. The instrument will measure basal OCR before sequentially injecting the compounds.[\[15\]](#)

## II. Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolytic flux by monitoring the extracellular acidification rate (ECAR).[\[16\]](#)

### A. Experimental Workflow

The workflow is similar to the Mito Stress Test, with different compounds loaded into the sensor cartridge.

### B. Detailed Protocol

- Cell Seeding and **AZD7545** Treatment: Follow the same procedures as for the Mito Stress Test.
- Assay Preparation:
  - Hydrate the sensor cartridge as described previously.
  - Prepare the glycolysis stress test medium (e.g., XF Base Medium supplemented with glutamine, without glucose or pyruvate).[\[16\]](#)
  - One hour before the assay, wash the cells with the glycolysis assay medium and incubate in a non-CO<sub>2</sub> incubator at 37°C.[\[7\]](#)

- Compound Loading:
  - Prepare 10x stock solutions of the following compounds in the glycolysis assay medium:  
[\[7\]](#)
    - Port A: Glucose
    - Port B: Oligomycin
    - Port C: 2-Deoxy-D-glucose (2-DG)
- Seahorse XF Analyzer Run:
  - Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal ECAR before sequentially injecting the compounds.[\[7\]](#)

## Data Presentation

The following tables summarize key quantitative data for **AZD7545** and the parameters measured in the Seahorse XF assays.

Table 1: In Vitro Inhibitory and Cellular Activity of **AZD7545**[\[2\]](#)

Target Isoform	Parameter	Value
PDHK1	IC <sub>50</sub>	36.8 nM
PDHK2	IC <sub>50</sub>	6.4 nM
PDHK3	IC <sub>50</sub>	600 nM
Recombinant human PDHK2	EC <sub>50</sub> (PDH activity)	5.2 nM
Primary rat hepatocytes	EC <sub>50</sub> (PDH activity)	105 nM

IC<sub>50</sub> values represent the concentration for 50% inhibition of kinase activity. EC<sub>50</sub> values represent the concentration for 50% of maximal response.[\[2\]](#)

Table 2: Key Parameters of Mitochondrial Function (Cell Mito Stress Test)[\[1\]](#)

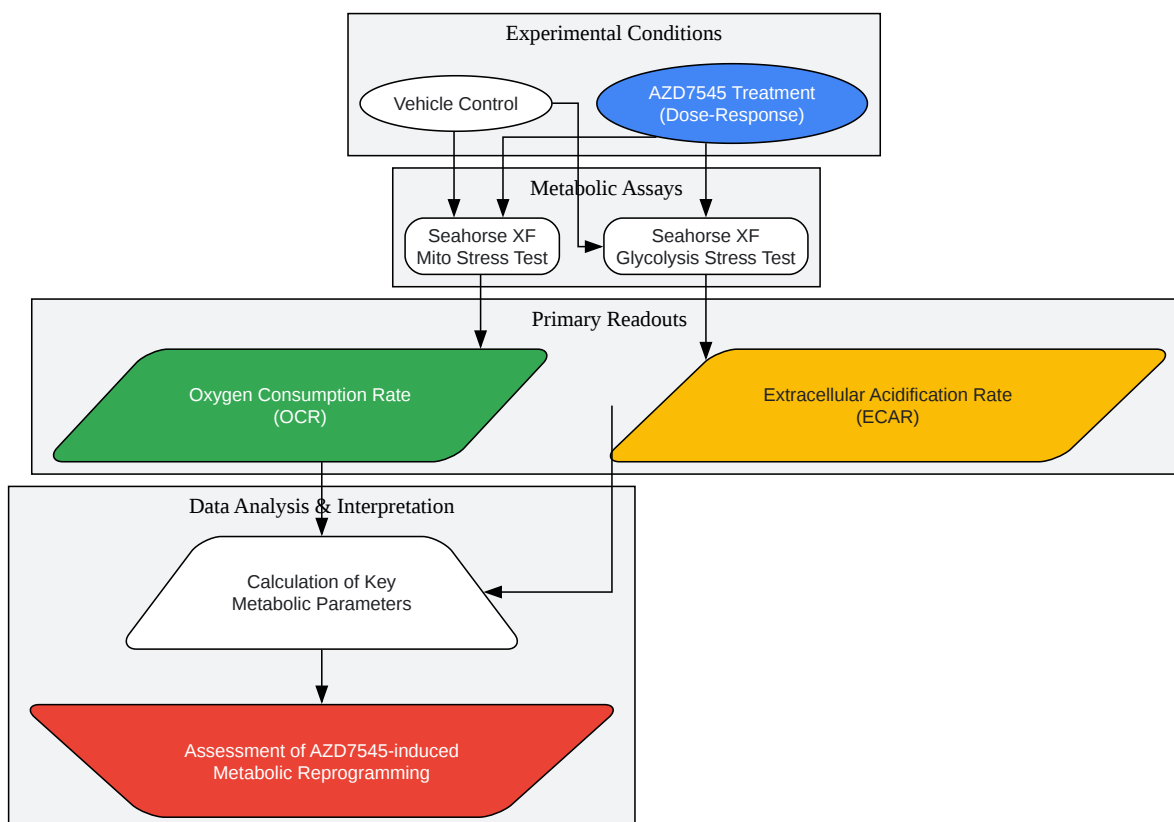
Parameter	Description
Basal Respiration	Baseline oxygen consumption representing the cell's energetic demand.
ATP Production-Linked Respiration	Portion of basal respiration used for ATP synthesis.
Proton Leak	Basal respiration not coupled to ATP synthesis.
Maximal Respiration	Maximum oxygen consumption rate achieved by uncoupling the electron transport chain.
Spare Respiratory Capacity	The cell's ability to respond to increased energy demand.
Non-Mitochondrial Respiration	Oxygen consumption from cellular enzymes after blocking mitochondrial respiration.

Table 3: Key Parameters of Glycolytic Function (Glycolysis Stress Test)[16]

Parameter	Description
Non-Glycolytic Acidification	Initial ECAR before the addition of glucose.
Glycolysis	ECAR after the addition of glucose.
Glycolytic Capacity	Maximum ECAR rate after shutting down oxidative phosphorylation.
Glycolytic Reserve	The capacity to increase the rate of glycolysis.

## Logical Relationships in Experimental Design

The experimental design aims to elucidate the metabolic reprogramming induced by **AZD7545** by comparing metabolic function in treated versus untreated cells.



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**Caption:** Logical flow of the experimental design to assess **AZD7545**'s metabolic effects.



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- To cite this document: BenchChem. [Application Notes and Protocols for Seahorse XF Assay with AZD7545 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15615159#seahorse-xf-assay-protocol-with-azd7545-treatment\]](https://www.benchchem.com/product/b15615159#seahorse-xf-assay-protocol-with-azd7545-treatment)

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